Journal Name:IEEE Journal of Photovoltaics
Journal ISSN:2156-3381
IF:4.401
Journal Website:http://eds.ieee.org/jpv.html
Year of Origin:0
Publisher:IEEE Electron Devices Society
Number of Articles Per Year:257
Publishing Cycle:
OA or Not:Not
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-12 , DOI:
10.1002/cctc.202300733
Hydrogen as the most promising alternative energy vector to fossil stands out due to its highly energy density and zero pollution. Extending the hydrogen feedstock from hydrocarbons (e.g., methane) to biomass derived oxygen-containing compounds (CH3OH, C2H5OH etc.) provides the opportunity for low environmental pollution as well as a promising sustainable energy economy. Recently, ethanol with less toxic and high calorific value than traditional fossil energy (coal, oil and natural gas) has garnered significant attention for ethanol steam reforming (ESR) to produce hydrogen, a key component in fuel cell cogeneration system. This paper reviews recent advances on the catalyst developing strategies including structural constitution control, oxide supports modification, surface topography control and bimetallic interactions, and further discusses the catalytic mechanisms, anti-carbon deposition and sintering resistance strategies on the ethanol steam reforming (ESR) processes. Finally, the challenges and possible strategies for the development of high-performance catalysts in terms of fundamental research have been discussed.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-24 , DOI:
10.1002/cctc.202300627
The dynamics of Pt/CeO2 catalysts is a hot topic since its knowledge can be used to (re)generate more active sites for redox reactions, even at low temperature (<500 °C). While numerous works focus on the atomic scale, the spatial extent of Pt surface diffusion is poorly known. In this work, it is evaluated at the powder agglomerate scale using an original methodology combining SEM-EDX analysis and in situ optical/microRaman hyperspectral imaging performed on a Pt/CeO2+CeO2 mechanical mixture. No intergranular diffusion of platinum during redox cycles at 500 °C is revealed by these techniques, in particular by the Raman images of Ce3+ and peroxo species, which are highly sensitive to the presence of Pt atoms. It strongly suggests that Pt surface diffusion takes place only at the nanometer scale and could be limited by atom trapping on Pt/CeO2 agglomerates. Our method for investigating diffusion processes at the micrometer scale may be extended to other thermochemical conditions and other materials.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-06-28 , DOI:
10.1002/cctc.202300475
Dissolution-recrystallization strategy benefits both the porosity and Lewis acidity in Zr-β zeolite, which promotes catalytic conversion of ethanol-acetaldehyde.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-24 , DOI:
10.1002/cctc.202300781
A cobalt-catalyzed addition of hydrosilanes to unsaturated carbon-oxygen bonds has been developed, relying on complexes featuring easily accessible and inexpensive PNP-type pincer ligands. A wide range of heterocyclic, aliphatic, and aromatic ketones, including those containing both electron-donating and electron-withdrawing substituents, were transformed into silyl ethers or secondary alcohols with high yields. An important feature of this protocol is that silanes can act as both the substrates and activators, eliminating the need for external additives such as strong bases.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-11 , DOI:
10.1002/cctc.202300722
Capturing and converting CO2 through artificial photosynthesis using photoactive, porous materials is a promising approach for addressing increasing CO2 concentrations. Porphyrinic Zr-based metal-organic frameworks (MOFs) are of particular interest as they incorporate a photosensitizer in the porous structure. Here, we studied the initial step of the artificial photosynthesis: CO2 sorption and activation in the presence of water. A combined vibrational and visible spectroscopic approach was used to monitor the adsorption of CO2 into PCN-222 and PCN-223 MOFs, and the photophysical changes of the porphyrinic linker as a function of water concentration. A shift in CO2 sorption site and bending of the porphyrin macrocycle in response to humidity was observed, and CO2/H2O competition experiments revealed that the exchange of CO2 with H2O is pore-size dependent. Therefore, humidity and pore-size can be used to tune CO2 sorption, CO2 capacity, and light harvesting in porphyrinic MOFs, which are key factors for CO2 photoreduction.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-05 , DOI:
10.1002/cctc.202300724
The study introduces air synthesis as an innovative, flexible method for preparing carbon-based electrocatalysts, eliminating the need for an inert atmosphere and allowing heteroatom incorporation depending on the precursor type.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-26 , DOI:
10.1002/cctc.202300769
The sodium-mediated cobaltation of pentafluorobenzene using the bimetallic base [NaCo(HMDS)3] (HMDS= N(SiMe3)2) has been reported to afford a novel tetraaryl Co(II) square planar complex. Yet, the preparation of analogue structures with 1,2,3,4-tetrafluorobenzene, 1,3,5-trichlorobenzene, and 1,4-dibromo-2,5-difluorobenzene remains elusive. While the metalation step proceeds leading to stable [NaCo(HMDS)2Ar] species, the ligand redistribution process to afford the tetraaryl Co(II) square planar complexes does not take place. Herein we report a density functional theory study in combination with electronic structure and energy decomposition analyses to shed light on the electronic and steric requirements to afford such complexes. Our findings show that the formation of the Co(II) square planar complexes depends on the right balance between intramolecular X···X and Na···X (X=H, F, Cl, Br) interactions. The latter further induce a ‘seesaw effect’, whereby the aryl ligand acts as a ‘seesaw’ allowing two X atoms in ortho positions to interdependently interact with Na. Only by considering both attractive and repulsive Na(X)···X interactions, the correct stability of the square planar complexes observed in experiments can be predicted computationally. We envision these insights to guide the rational design of novel square planar metal complexes for C–C coupling, a field that is dominated by scarce and expensive precious metals.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-24 , DOI:
10.1002/cctc.202300715
Given the importance of amides in pharmaceutical and chemical industries, a Co-Ni composites (Co-Ni-CM) heterogeneous catalytic system for the synthesis of amides from the oxidative coupling of aldehydes with N-substituted formamides has been developed under mild conditions. The catalyst was prepared by pyrolysis under ambient atmosphere using Co-BTC supported NiCl2 as a precursor. The catalytic system possesses the good catalytic ability and the good compatibility with functional groups. The surface morphology and internal element composition of the catalyst were characterized by powder X-ray diffraction (XRD), BET adsorption, high resolution transmission electron microscope (HRTEM), scanning electron microscope (SEM), inductively coupled plasma emission spectroscopy (ICP-OES) and X-ray photoelectron spectroscopy (XPS). The results show that the interaction of Co-Ni is a key factor for the good catalytic activity of the catalyst. Then control experiments related to the mechanism of this transformation indicate a free radical process is involved in this transformation. More importantly, the catalyst has the excellent recycling performance and can be recycled for seven times without obvious loss of catalytic activity.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-04 , DOI:
10.1002/cctc.202300589
A minireview of the density functional theory studies conducted since 2017 on the C−O bond activation of alcohols catalysed by transition metals was provided. Four categories of C−O bond activation modes of alcohols were covered: radical cleavage, metal insertion, nucleophilic attack, and β-OH elimination.
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-21 , DOI:
10.1002/cctc.202300851
π-Allyl complexes of transition metals are key species in organometallic chemistry and homogeneous catalysis. Palladium(II) π-allyl complexes in particular, have gained a lot of attention, but their isoelectronic Gold(III) counterparts long remained elusive. However, this situation changed during the last few years. This concept article describes the preparative routes, characterization, structure and reactivity of such species, together with their catalytic applications. The influence of the ancillary ligand at gold, either (P,C)/(N,C)cyclometalated or (P,N)-hemilabile, is analysed in detail. The Au(III) and Pd(II) π-allyl complexes are also compared to highlight the similarities and differences.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ENERGY & FUELS 能源与燃料3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.20 | 37 | Science Citation Index Expanded | Not |
Submission Guidelines
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